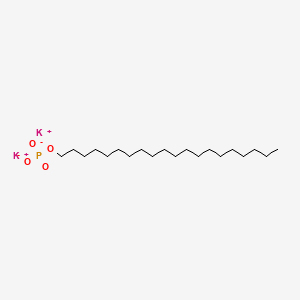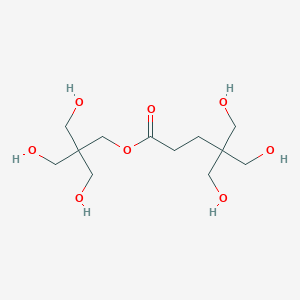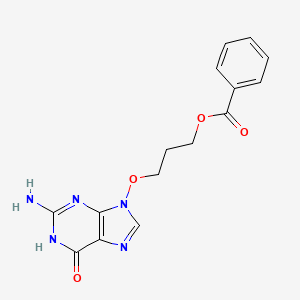
6H-Purin-6-one, 2-amino-9-(2-(benzoyloxy)ethoxy)-1,9-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)oxy)propyl benzoate is a synthetic organic compound that combines a purine derivative with a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)oxy)propyl benzoate typically involves the following steps:
Formation of the Purine Derivative: The purine derivative, 2-amino-6-oxo-1H-purin-9(6H)-yl, is synthesized through a series of reactions starting from readily available precursors such as guanine or adenine.
Esterification: The purine derivative is then reacted with 3-chloropropyl benzoate in the presence of a base such as potassium carbonate to form the desired compound. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as implementation of efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)oxy)propyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the purine and benzoate moieties.
Reduction: Reduced forms of the purine derivative.
Substitution: Substituted benzoate esters with various nucleophiles.
Applications De Recherche Scientifique
3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)oxy)propyl benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Potential use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)oxy)propyl benzoate involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to active sites of enzymes, inhibiting their activity, or intercalate into DNA, disrupting its function. These interactions can lead to various biological effects, including inhibition of viral replication or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)oxy)propyl acetate
- 3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)oxy)propyl butyrate
- 3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)oxy)propyl formate
Uniqueness
Compared to similar compounds, 3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)oxy)propyl benzoate is unique due to its specific ester moiety, which can influence its chemical reactivity and biological activity. The benzoate ester may enhance the compound’s ability to interact with certain biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
114778-62-0 |
|---|---|
Formule moléculaire |
C15H15N5O4 |
Poids moléculaire |
329.31 g/mol |
Nom IUPAC |
3-[(2-amino-6-oxo-1H-purin-9-yl)oxy]propyl benzoate |
InChI |
InChI=1S/C15H15N5O4/c16-15-18-12-11(13(21)19-15)17-9-20(12)24-8-4-7-23-14(22)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H3,16,18,19,21) |
Clé InChI |
LLPXGUZTXARLAT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OCCCON2C=NC3=C2N=C(NC3=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Carboxymethylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B12649667.png)
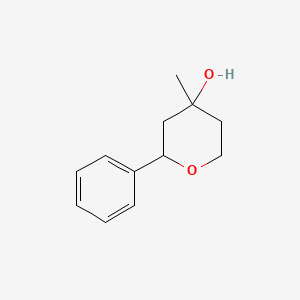
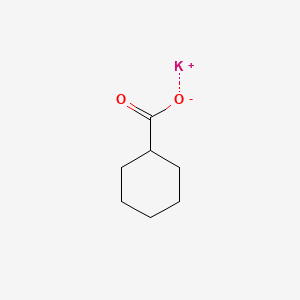



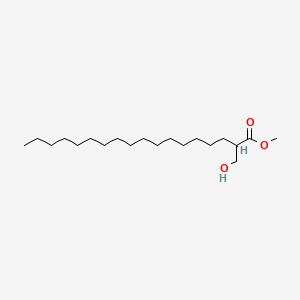
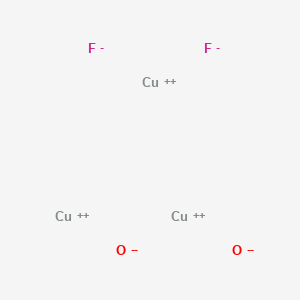
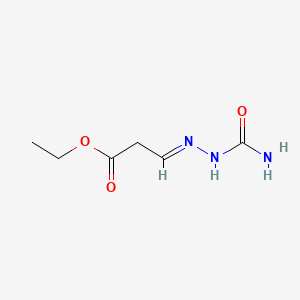
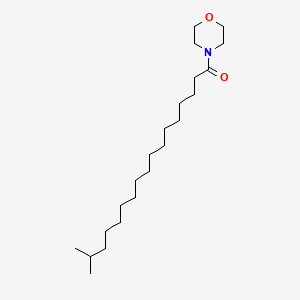
![2-(Iodomethyl)spiro[3.3]heptane](/img/structure/B12649709.png)
